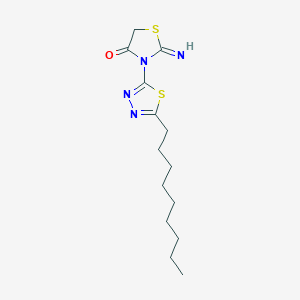

2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one

描述

属性

IUPAC Name |

2-imino-3-(5-nonyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4OS2/c1-2-3-4-5-6-7-8-9-11-16-17-14(21-11)18-12(19)10-20-13(18)15/h15H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWQBAZXHZPJFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=NN=C(S1)N2C(=O)CSC2=N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10791639 | |

| Record name | 2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10791639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672306-65-9 | |

| Record name | 2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10791639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one typically involves the following steps:

-

Formation of the Thiadiazole Ring: : The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

-

Attachment of the Nonyl Group: : The nonyl group is introduced via alkylation reactions, often using nonyl halides in the presence of a base such as potassium carbonate.

-

Formation of the Thiazolidinone Ring: : The final step involves the cyclization of the thiadiazole derivative with a suitable thioamide under basic or acidic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

化学反应分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thiazolidinone rings. Common oxidizing agents include hydrogen peroxide and peracids.

-

Reduction: : Reduction reactions can target the imino group, converting it to an amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the nonyl group. Halogenation and subsequent nucleophilic substitution are common methods.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In chemistry, 2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for drug development.

Medicine

In medicine, research is ongoing to explore its potential as an anticancer agent. The compound’s ability to inhibit certain enzymes and pathways involved in cancer cell proliferation is of particular interest.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its stability and reactivity make it suitable for various applications in material science.

作用机制

The mechanism of action of 2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

相似化合物的比较

Chemical Identity :

- IUPAC Name: 2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one

- CAS Number : 672306-65-9

- Molecular Formula : C₁₄H₂₂N₄OS₂

- Molecular Weight : 326.48 g/mol

- Core Structure: A thiazolidin-4-one ring fused with a 1,3,4-thiadiazole moiety substituted with a nonyl chain at position 3. The imino group (-NH) at position 2 distinguishes it from oxo- or thioxo-substituted analogs .

Synthesis: While explicit synthetic details are unavailable in the provided evidence, structurally related compounds (e.g., 2-arylimino-thiazolidin-4-ones) are typically synthesized via cyclocondensation of thioureas with α-halo carbonyl compounds or through nucleophilic substitution reactions .

Comparative Analysis with Structural Analogs

2.1. Comparison with 2-Thioxo-3-(p-tolyl)imidazolidin-4-one (3a)

- Structural Differences: Core Ring: Imidazolidin-4-one (imidazole-derived) vs. thiazolidin-4-one (thiazole-derived). Functional Groups: Thioxo (-S) at position 2 vs. imino (-NH). Substituents: p-Tolyl group (aromatic) vs. nonyl chain (aliphatic) on the 1,3,4-thiadiazole ring.

- Synthesis : Compound 3a is synthesized using sodium acetate and glacial acetic acid, yielding 88% with a melting point of 241–243°C .

- Reactivity: The thioxo group in 3a may enhance electrophilicity compared to the imino group in the target compound, influencing nucleophilic attack or redox activity .

2.2. Comparison with 2-(Alkyl-1-yl)-1H-imidazol-5(4H)-ones

- Structural Differences: Heterocycle: Imidazol-5(4H)-one vs. thiazolidin-4-one. Substituents: Alkyl groups on the imidazole ring vs. a nonyl-thiadiazole substituent.

- Synthesis : Microwave-assisted synthesis is employed for these derivatives, highlighting efficiency advantages over conventional methods .

- Bioactivity: Imidazolone derivatives often exhibit antimicrobial and antifungal properties, suggesting that the thiadiazole-thiazolidinone hybrid in the target compound may broaden its biological scope .

2.3. Comparison with Nitrofuran-Substituted Thiazolidinones

- Structural Differences: Substituents: Nitrofuran groups (electron-withdrawing) vs. nonyl chain (electron-donating).

- Bioactivity: Nitrofuran derivatives (e.g., 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino analogs) show potent antimicrobial activity due to nitro group redox activity. The nonyl chain in the target compound may enhance membrane permeability via lipophilicity .

2.4. Comparison with 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

- Structural Differences: Substituents: Fluorophenyl and methoxyphenyl (aromatic) vs. nonyl chain (aliphatic).

- Crystallography: The fluorophenyl-substituted analog exhibits a dihedral angle of 88.4° between the thiadiazole and methoxyphenyl rings, suggesting steric hindrance. The nonyl chain may adopt a flexible conformation, enabling hydrophobic interactions .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Key Substituent | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | Thiazolidin-4-one | 5-Nonyl-thiadiazole | N/A | ~3.5* |

| 2-Thioxo-3-(p-tolyl)imidazolidin-4-one | Imidazolidin-4-one | p-Tolyl | 241–243 | ~2.8 |

| Nitrofuran Analog | Thiazolidin-4-one | 5-Nitrofuran | 202–204† | ~2.0 |

| Fluorophenyl Analog | Thiazolidin-4-one | 4-Fluorophenyl | N/A | ~3.2 |

*Estimated based on nonyl chain hydrophobicity. †From .

Research Implications

- Bioactivity Potential: The nonyl chain in the target compound may improve pharmacokinetic properties (e.g., bioavailability) compared to aromatic substituents. However, specific antimicrobial or antioxidant data are lacking in the evidence.

- Synthetic Optimization : Microwave-assisted methods (as in ) could enhance the efficiency of synthesizing the target compound.

- Structure-Activity Relationships (SAR): The imino group may facilitate hydrogen bonding with biological targets, while the thiadiazole ring could contribute to π-π stacking interactions .

生物活性

2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, anti-inflammatory properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a thiazolidinone core with a nonyl side chain and a thiadiazole moiety. Its chemical formula is , and it exhibits various physicochemical properties that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including 2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one, exhibit significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of thiazolidinone derivatives against various bacterial strains (including Gram-positive and Gram-negative bacteria), it was found that these compounds demonstrated superior activity compared to traditional antibiotics such as ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one | E. coli | 12.5 µg/mL |

| 2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one | S. aureus | 10 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones has also been explored extensively. In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to 2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .

Table 2: Anti-inflammatory Effects

| Compound Name | Model Used | Inhibition (%) |

|---|---|---|

| 2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one | Carrageenan Paw Edema | 65% |

| Aspirin | Carrageenan Paw Edema | 70% |

The biological activity of 2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory processes (e.g., COX and LOX).

- Disruption of Bacterial Cell Wall Synthesis : Its structural components may interfere with bacterial cell wall integrity.

- Modulation of Immune Response : It may influence cytokine production and immune cell activity.

Case Studies

Several studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings. For instance:

- A study published in Pharmaceutical Biology demonstrated that specific thiazolidinone derivatives significantly reduced inflammation in animal models while exhibiting minimal toxicity .

- Another research article focused on the synthesis and biological evaluation of thiazolidinones reported promising results for their use as dual-action agents against inflammation and microbial infections .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-Imino-3-(5-nonyl-1,3,4-thiadiazol-2-YL)-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via cycloaddition reactions between thiadiazole and thiazolidinone precursors. Key steps include:

- Using triethylamine as a catalyst for cyclization reactions to form the thiazolidin-4-one core .

- Refluxing with POCl₃ at 90°C for 3 hours to form thiadiazole intermediates, followed by pH adjustment (8–9) with ammonia to precipitate products .

- Solvent selection (e.g., DMF or ethanol) and temperature control (70–90°C) to minimize by-products .

- Optimization : Reaction yields improve with slow addition of reagents and recrystallization from DMSO/water mixtures .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

- Techniques :

- 1H-NMR/13C-NMR : To confirm proton environments and carbon frameworks, particularly the imino group and thiadiazole-thiazolidinone junction .

- FTIR : Identifies key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-C=S vibrations at ~680 cm⁻¹) .

- Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Validates purity (>95% for most derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antimicrobial Screening :

- Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains with MIC ranges of 3.58–8.74 µM .

- Antioxidant Assays :

- DPPH radical scavenging (IC₅₀ values ~22.3 µM compared to ascorbic acid at 111.6 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced anticancer activity?

- Key Modifications :

- Para-substituted halogens (Cl, Br) : Improve cytotoxicity against MCF-7 cells (IC₅₀ = 1–7 µM) by enhancing electron-withdrawing effects .

- Hydroxy groups : Boost antioxidant potential via radical stabilization .

- Limitations : Bulky nonyl chains may reduce solubility; substituting with shorter alkyl groups (e.g., pentyl) could improve bioavailability .

Q. What computational methods are used to predict molecular interactions and stability?

- Density Functional Theory (DFT) :

- B3LYP/SDD basis sets calculate bond angles (e.g., C1-C2-C3 = 121.4°) and dihedral angles to assess planarity of thiadiazole-thiazolidinone systems .

- Molecular Docking :

- Docking into kinase active sites (e.g., GPR39) identifies hydrogen bonding (C-H⋯O) and hydrophobic interactions critical for agonist/antagonist effects .

Q. How do crystallographic studies inform conformational stability and intermolecular interactions?

- X-ray Diffraction :

- Thiazolidin-4-one and thiadiazole rings exhibit near-planarity (dihedral angles <8°), while substituents (e.g., 4-fluorophenyl) form orthogonal orientations (89.5°) to reduce steric strain .

- Hydrogen bonding (C-H⋯O) between nitro groups and adjacent molecules stabilizes crystal packing .

Q. What in vivo models validate central vs. peripheral antinociceptive activity?

- Hot-Plate Test : Measures centrally mediated analgesia (increased latency time) .

- Writhing Test : Evaluates peripheral activity (reduced abdominal contractions induced by acetic acid) .

- Dosage : Administer 10–50 mg/kg intraperitoneally in mice; monitor hepatic metabolism (e.g., hydroxylation of nonyl chains) via LC-MS .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Metabolic Profiling :

- Use microsomal assays to identify phase I metabolites (e.g., oxidized thiadiazole rings) that may reduce efficacy .

- Formulation Adjustments :

- Encapsulate in liposomes to improve bioavailability and reduce rapid clearance observed in rodent models .

Methodological Notes

- Synthesis Contradictions : POCl₃-based methods (e.g., ) yield higher purity but require stringent pH control, while triethylamine-catalyzed routes ( ) favor scalability but may introduce impurities .

- Analytical Cross-Validation : Combine XRD (for solid-state conformation) with DFT calculations (for solution-phase dynamics) to resolve discrepancies in bond angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。